molecular formula C10H10BrClOS B14072630 1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one

1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one

Cat. No.: B14072630
M. Wt: 293.61 g/mol
InChI Key: WTZOPKKYWDHLEA-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound followed by thiolation and chlorination steps. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as sodium bromide and sulfur-containing compounds . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium thiolate.

    Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

    Addition Reactions: The carbonyl group in the chloropropanone moiety can undergo nucleophilic addition reactions.

Common reagents used in these reactions include sodium bromide, sulfur-containing compounds, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one involves its interaction with nucleophiles and electrophiles. The bromomethyl group can act as an electrophile, reacting with nucleophiles to form new carbon-sulfur or carbon-carbon bonds. The mercapto group can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-sulfanylphenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H10BrClOS/c11-6-8-7(9(13)4-5-12)2-1-3-10(8)14/h1-3,14H,4-6H2

InChI Key

WTZOPKKYWDHLEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)CBr)C(=O)CCCl

Origin of Product

United States

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